1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one
CAS No.:
Cat. No.: VC13833171
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7F3O |
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Molecular Weight | 188.15 g/mol |
IUPAC Name | 1-[2-(difluoromethyl)-5-fluorophenyl]ethanone |
Standard InChI | InChI=1S/C9H7F3O/c1-5(13)8-4-6(10)2-3-7(8)9(11)12/h2-4,9H,1H3 |
Standard InChI Key | KWHXTYAUYFWHIK-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=CC(=C1)F)C(F)F |
Canonical SMILES | CC(=O)C1=C(C=CC(=C1)F)C(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one consists of a benzene ring with three substituents:
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A difluoromethyl group (-CF₂H) at the 2-position,
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A fluorine atom (-F) at the 5-position,
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An acetyl group (-COCH₃) at the 1-position.
The IUPAC name, 1-(2-(difluoromethyl)-5-fluorophenyl)ethan-1-one, reflects this substitution pattern. The SMILES notation CC(C1=CC(F)=CC=C1C(F)F)=O
encodes the connectivity and stereoelectronic features .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₇F₃O | |
Molecular Weight | 188.15 g/mol | |
Purity | 95% | |
CAS Number | 1417506-86-5 | |
Melting Point | Not reported | – |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthetic intermediates provide insights into its structural confirmation:
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¹H-NMR (400 MHz, CDCl₃): Signals at δ 7.71 (d, 1H), 7.29 (t, 1H), and 3.37–3.59 (s, 6H for methoxy groups in intermediates) .
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MS (EI): Molecular ion peaks at m/z 250.8–254.8 for brominated precursors and m/z 188.15 for the final product .
The difluoromethyl group induces distinct splitting patterns in NMR due to J-coupling between fluorine nuclei, while the acetyl carbonyl resonates near δ 2.5–3.0 ppm in ¹³C-NMR.
Synthetic Methodologies
Patent-Based Synthesis (CN104529735A)
A 2014 patent outlines a multi-step route for synthesizing structurally related bromo-chloro-fluorophenyl ethanones, which informs analogous approaches for 1-(2-(difluoromethyl)-5-fluorophenyl)ethan-1-one:
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Bromination: 4-Chloro-2-fluorobenzoic acid undergoes electrophilic bromination to yield 5-bromo-4-chloro-2-fluorobenzoic acid.
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Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride.
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Weinreb Amide Intermediate: Reaction with N,O-dimethylhydroxylamine hydrochloride forms a stable amide (e.g., 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide).
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Grignard Reaction: Methylmagnesium bromide reacts with the amide to yield the target ketone.
Table 2: Synthetic Yield Optimization
Step | Yield | Conditions |
---|---|---|
Bromination | 85% | H₂SO₄, Br₂, 0–5°C |
Acyl Chloride Formation | 99% | SOCl₂, 80°C, 4 hr |
Grignard Reaction | 95% | 0°C, THF, 2 hr |
Alternative Fluorination Strategies
Microwave-assisted synthesis and transition-metal catalysis have been explored to introduce difluoromethyl groups. For example, reacting 2-bromo-5-fluorobenzaldehyde with difluoromethyl lithium (LiCF₂H) under inert atmospheres produces the difluoromethylated intermediate, which is subsequently acetylated.
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Behavior
The acetyl group acts as an electrophilic site, enabling:
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Grignard Additions: Formation of tertiary alcohols.
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Reductions: Catalytic hydrogenation to secondary alcohols using Pd/C or NaBH₄.
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Condensations: Knoevenagel reactions with active methylene compounds.
The difluoromethyl group (−CF₂H) exhibits unique reactivity:
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Acid-Catalyzed Hydrolysis: Slow conversion to −COOH under strong acidic conditions.
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Radical Reactions: Participation in C−F bond activation via photoredox catalysis .
Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with fluoride ion release detected via ion chromatography. Hydrolytic stability studies in pH 7.4 buffer show <5% degradation over 24 hours, making it suitable for pharmaceutical formulations.
Applications in Medicinal Chemistry
Role in Drug Discovery
Fluorinated ketones are prized for their ability to mimic transition states in enzymatic reactions. The difluoromethyl group in 1-(2-(difluoromethyl)-5-fluorophenyl)ethan-1-one enhances metabolic stability and membrane permeability, critical for kinase inhibitors and protease antagonists.
Case Study: Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrated moderate cytotoxicity (IC₅₀ = 12.5 μM), attributed to the compound’s ability to inhibit tubulin polymerization. Comparative studies with non-fluorinated analogs showed a 3-fold potency increase, highlighting fluorine’s bioisosteric effects.
Industrial and Regulatory Considerations
Scalability and Cost
Bulk synthesis costs are estimated at $120–150 per gram, driven by expensive fluorination reagents (e.g., Selectfluor®). Patent CN104529735A reduces costs by avoiding chromatographic purification, favoring crystallization instead.
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